tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate
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Overview
Description
tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate is a complex organic compound that features an indole core structure Indole derivatives are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate involves multiple steps, including amination, reduction, esterification, and condensationThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen and the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce indole-2-carbinols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole core is a common motif in many biologically active molecules, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl N-(2-oxoethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
What sets tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate apart is its unique combination of an indole core with a methylsulfonyl group and a carbamate moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H26N4O5S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-[4-(methanesulfonamido)indol-1-yl]acetyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C18H26N4O5S/c1-18(2,3)27-17(24)20-10-9-19-16(23)12-22-11-8-13-14(21-28(4,25)26)6-5-7-15(13)22/h5-8,11,21H,9-10,12H2,1-4H3,(H,19,23)(H,20,24) |
InChI Key |
NFMKRAKYUDXKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Origin of Product |
United States |
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